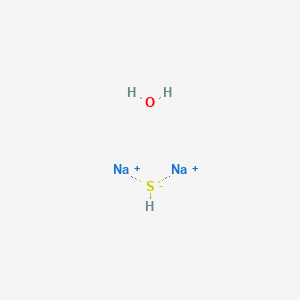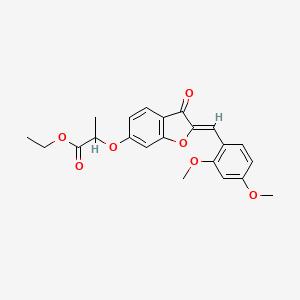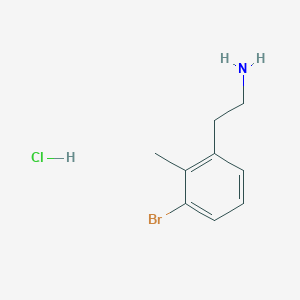
Disodium;sulfanide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;sulfanide;hydrate is a chemical compound with the formula Na₂S·xH₂O, where x represents the number of water molecules associated with each sodium sulfide molecule. This compound is commonly found in its nonahydrate form (Na₂S·9H₂O) and pentahydrate form (Na₂S·5H₂O). This compound is a colorless, hygroscopic solid that is highly soluble in water, forming strongly alkaline solutions .
Wirkmechanismus
Target of Action
Sodium sulfide hydrate primarily targets the respiratory system . It releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . It affects mammal’s immune, neuro, cardio, and respiratory systems .
Mode of Action
Sodium sulfide hydrate interacts with its targets through a typical ion-dipole interaction . At the molecular level, the ions interact with water molecules from all directions in a 3-dimensional space . This interaction leads to the release of H2S, which then exhibits its anti-inflammatory and antiapoptotic properties .
Biochemical Pathways
The sulfide oxidation pathway is one of the key biochemical pathways affected by sodium sulfide hydrate . This pathway converts H2S to thiosulfate and sulfate, with electrons from the oxidation entering at the level of complex III and from sulfite oxidase at the level of complex IV . This process generates substantial oxidative stress in vivo .
Pharmacokinetics
It is known that sodium sulfide hydrate is water-soluble , which suggests that it can be easily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.
Result of Action
The result of sodium sulfide hydrate’s action is primarily the release of H2S, which exhibits anti-inflammatory and antiapoptotic properties . This can lead to various effects such as protection against inflammation and damage . .
Action Environment
The action of sodium sulfide hydrate can be influenced by environmental factors. For instance, it releases H2S when in contact with moist air . Moreover, it is corrosive to metals and very toxic to aquatic organisms . Its solubility in water suggests that its action, efficacy, and stability can be influenced by the hydration level in the environment.
Biochemische Analyse
Biochemical Properties
Sodium sulfide hydrate plays a crucial role in biochemical reactions. It serves as a sulfur donor for the synthesis of various sulfur compounds, including thiols, thioethers, acyclic sulfides, di-, and polysulfides . It also acts as a reducing agent for aromatic nitro compounds to amines .
Cellular Effects
It is known that when exposed to moist air, Sodium sulfide hydrate and its hydrates emit hydrogen sulfide , which is an extremely toxic, flammable, and corrosive gas . This suggests that Sodium sulfide hydrate could potentially have significant effects on cellular processes.
Molecular Mechanism
The molecular mechanism of Sodium sulfide hydrate is primarily through its role as a sulfur donor and reducing agent . It interacts with biomolecules through these roles, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Sodium sulfide hydrate has been used in thermochemical storage systems . A method has been proposed to improve the stability of the salt by blending it with cellulose
Dosage Effects in Animal Models
It is known that hydrogen sulfide, which is emitted by Sodium sulfide hydrate, can have significant effects on animal models .
Metabolic Pathways
Sodium sulfide hydrate is involved in the synthesis of sulfur compounds, indicating its role in sulfur metabolism
Transport and Distribution
Given its water solubility , it is likely to be distributed throughout the aqueous compartments of cells and tissues.
Subcellular Localization
Given its water solubility , it is likely to be found in the cytoplasm and other aqueous compartments within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium;sulfanide;hydrate can be synthesized through the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Industrial Production Methods: In industrial settings, sodium sulfide hydrate is typically produced by the reduction of sodium sulfate with coal or natural gas in a furnace. The resulting sodium sulfide is then dissolved in water to form the hydrate. The solution is cooled to crystallize the desired hydrate form .
Types of Reactions:
- this compound can be easily oxidized to form sodium sulfate and sulfur dioxide:
Oxidation: 2Na2S+3O2→2Na2SO3
Reduction: this compound can act as a reducing agent, converting certain metal ions to their elemental form.
Substitution: this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves metal salts and acidic conditions.
Substitution: Typically involves alkyl halides and a base.
Major Products:
Oxidation: Sodium sulfate and sulfur dioxide.
Reduction: Elemental metals.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Disodium;sulfanide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and in the reduction of metal ions.
Biology: Acts as a source of hydrogen sulfide (H₂S), which is a signaling molecule in various biological processes.
Medicine: Investigated for its potential cardioprotective and anti-inflammatory properties due to its ability to release H₂S.
Industry: Utilized in the production of rubber chemicals, sulfur dyes, and as an oxygen scavenger in water treatment
Vergleich Mit ähnlichen Verbindungen
Sodium hydrosulfide (NaHS): Similar in that it also releases H₂S, but it is more acidic.
Lithium sulfide (Li₂S): Similar in structure but has different solubility and reactivity properties.
Potassium sulfide (K₂S): Similar in chemical behavior but differs in physical properties such as melting point and solubility.
Uniqueness: Disodium;sulfanide;hydrate is unique due to its high solubility in water and its ability to form strongly alkaline solutions. It is also widely used in various industrial applications, making it a versatile compound .
Eigenschaften
IUPAC Name |
disodium;sulfanide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJIAWKLYDUTBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[SH-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na2OS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)


![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)

![2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2745029.png)
![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
